molecular formula C10H8N2O2 B11904228 5-Aminoisoquinoline-4-carboxylic acid

5-Aminoisoquinoline-4-carboxylic acid

Cat. No.: B11904228
M. Wt: 188.18 g/mol
InChI Key: SDDDXRGZJUUZHG-UHFFFAOYSA-N
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Description

5-Aminoisoquinoline-4-carboxylic acid (CAS 62781-93-5) is a high-purity, multifunctional heterocyclic building block essential for advanced chemical and pharmaceutical research. With the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 , this compound integrates both an aromatic amine and a carboxylic acid functional group on an isoquinoline scaffold, making it a versatile precursor for the synthesis of complex molecular architectures. Its primary research value lies in its role as a key intermediate in heterocyclic chemistry, particularly in routes related to the synthesis of quinoline-4-carboxylic acids . The presence of two distinct reactive sites allows for selective functionalization, enabling researchers to create diverse libraries of compounds for screening in drug discovery projects. The carboxylic acid moiety can engage in key interactions with biological targets and is a common feature in pharmacophores, though it can also be strategically replaced with (bio)isosteres to optimize drug properties like metabolic stability and membrane permeability . This makes 5-aminoisoquinoline-4-carboxylic acid a valuable starting point for medicinal chemists working to develop novel therapeutic agents. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Please handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-aminoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

SDDDXRGZJUUZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Aminoisoquinoline 4 Carboxylic Acid and Its Analogs

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring Formation

The formation of the bicyclic isoquinoline core is the foundational step in synthesizing the target compound. Several classical name reactions, along with their modern variants, are pivotal in this endeavor.

The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. mdpi.comorgsyn.orggoogle.com This electrophilic aromatic substitution reaction is typically promoted by strong dehydrating agents under acidic conditions. orgsyn.orggoogle.com The resulting dihydroisoquinolines can be subsequently oxidized to the fully aromatic isoquinoline system. The reaction is most effective when the aromatic ring bears electron-donating groups, which activate it towards the cyclization step. google.com

Key Features of the Bischler-Napieralski Reaction:

Reagent Type Examples Role
Starting Material β-arylethylamides, β-arylethylcarbamates Provides the carbon-nitrogen backbone and the aromatic ring.
Condensing Agent POCl₃, P₂O₅, Tf₂O Acts as a dehydrating agent and Lewis acid to promote cyclization. orgsyn.orgsemanticscholar.org

| Product | 3,4-Dihydroisoquinolines | Can be oxidized to form the corresponding isoquinoline. |

The Pictet–Spengler reaction provides a direct route to tetrahydroisoquinolines (THIQs) by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organic-chemistry.orgevitachem.com This reaction is a special case of the Mannich reaction and proceeds via an electrophilic iminium ion intermediate. evitachem.commdpi.com The discovery by Amé Pictet and Theodor Spengler in 1911 involved forming 1,2,3,4-tetrahydroisoquinoline (B50084) from β-phenylethylamine and formaldehyde (B43269) dimethylacetal with hydrochloric acid. mdpi.com The reaction works well with electron-rich aromatic systems like phenols and indoles, but less nucleophilic rings require stronger acids and higher temperatures. evitachem.com

Beyond the classical methods, a variety of cyclization strategies have been developed to access dihydro- and tetrahydroisoquinoline scaffolds, often with improved efficiency and stereocontrol. These methods are crucial for creating the reduced precursors of the target aromatic system.

Radical Cyclization: Enantioselective synthesis of 1-substituted tetrahydroisoquinolines has been achieved through intramolecular aryl radical cyclization. nih.gov This strategy can involve generating an aryl radical from a bromoimidate ester, which then cyclizes in a 6-endo fashion to yield cis-1-substituted tetrahydroisoquinolines with high enantiomeric excess. nih.gov

N-Acyliminium Ion Cyclization: The generation of N-acyliminium ions creates highly potent electrophiles that can undergo cyclization with a wide range of aromatic rings under mild conditions. evitachem.com This method has been applied to the asymmetric total synthesis of natural products containing the tetrahydroisoquinoline core. nih.gov

Multicomponent Assembly Processes (MCAPs): Novel strategies for diversity-oriented synthesis have employed Mannich-type multicomponent reactions to rapidly assemble complex heterocyclic scaffolds. nih.gov These processes can be followed by various cyclization reactions to construct tetrahydroisoquinolines fused to other heterocyclic rings, such as quinazolones. nih.gov

Transition Metal-Catalyzed Cyclization: Titanium tetrachloride (TiCl₄) has been used to mediate the cyclization of certain precursors to form tetrahydroisoquinolines. thieme-connect.de This method offers an alternative to classic acid-catalyzed reactions and can be complementary to methods like the Pictet-Spengler and Bischler-Napieralski reactions. thieme-connect.de

These varied cyclization strategies highlight the ongoing development in the field, aimed at creating more efficient and versatile routes to complex heterocyclic systems. nih.gov

The Pomeranz–Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. mdpi.comresearchgate.netnih.gov The starting acetal (B89532) is typically formed from the condensation of a benzaldehyde (B42025) with 2,2-diethoxyethylamine. mdpi.com

Several important modifications have expanded the utility of this reaction:

The Schlittler-Müller Modification: This approach uses a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. mdpi.comnih.gov

The Bobbitt Modification (PFB Reaction): This key variation allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). It involves the hydrogenation of the intermediate iminoacetal to an aminoacetal before the acid-catalyzed cyclization. This modification often uses lower acid concentrations, which can reduce the formation of side products.

The PFB reaction has been somewhat neglected for simple systems but is effective for strongly-activated aromatic rings. Recent studies have evaluated the factors controlling the regiochemical outcome of PFB cyclizations, particularly for non-activated and moderately-activated systems, making it possible to select appropriate conditions for synthesizing specific THIQ derivatives.

Direct and Regioselective Synthesis of Isoquinoline Carboxylic Acid Scaffolds

The introduction of the amino and carboxylic acid groups onto the isoquinoline core at specific positions (C5 and C4, respectively) presents a significant regiochemical challenge.

A direct, one-pot synthesis of 5-aminoisoquinoline-4-carboxylic acid is not prominently described in the literature, suggesting that a multi-step approach is necessary. A plausible synthetic pathway can be constructed based on established reactions for substituted isoquinolines.

A potential strategy involves:

Synthesis of a Precursor: The synthesis would likely begin with a pre-functionalized benzene (B151609) ring destined to become the carbocyclic part of the isoquinoline.

Formation of a Substituted Isoquinoline: A key intermediate would be a 5-substituted isoquinoline, such as 5-nitroisoquinoline. The nitration of isoquinoline itself is complex, often yielding a mixture of 5-nitro- and 8-nitroisoquinoline.

Introduction of the Carboxylic Acid Precursor: A cyano group could be introduced at the C4 position. This often requires activation of the C4 position, possibly through N-oxide formation, followed by a Reissert-type reaction or nucleophilic substitution.

Functional Group Interconversion: The final steps would involve the reduction of the nitro group at C5 to an amine and the hydrolysis of the C4-cyano group to a carboxylic acid. The order of these steps would be critical to avoid unwanted side reactions.

An alternative approach could involve a directed ortho-metalation strategy on a suitable 3-substituted aniline (B41778) derivative, followed by the construction of the pyridine (B92270) ring of the isoquinoline scaffold.

The synthesis of various isomers highlights the regiochemical challenges and strategies employed in this chemical space.

5-Aminoisoquinoline-3-carboxylic acid: The synthesis of this isomer would likely require a different strategy, possibly building the pyridine ring onto a pre-functionalized benzene derivative. A Doebner-von Miller-type reaction or a Gould-Jacobs reaction on a suitable aminobenzoic acid derivative could be envisioned, followed by functional group manipulations.

4-Aminoisoquinoline-8-carboxylic acid: The synthesis of this isomer is challenging. One could propose a route starting from a 2-methyl-3-nitrobenzoic acid derivative. This starting material could be elaborated to form a β-arylethylamine, which could then undergo a Bischler-Napieralski or Pictet-Spengler cyclization. The regiochemistry of the cyclization would be crucial. Subsequent functional group transformations would be required to install the C4-amino group, possibly from a precursor like a 4-chloro or 4-nitro group, and to adjust the oxidation state of the C8-carboxylic acid.

Other Isomers: The synthesis of 1-aminoisoquinoline (B73089) derivatives has been achieved through various methods, including gold(III)-mediated domino reactions of 2-alkynylbenzamides. organic-chemistry.org The synthesis of quinoline-3-carboxylic acids and their derivatives has also been extensively studied, providing insights that could be adapted to the isoquinoline system. nih.gov Methods for preparing amino-substituted tetrahydroisoquinoline-carboxylic acids on solid support have also been developed, allowing for the creation of combinatorial libraries. google.com

The following table summarizes some reported synthetic approaches for related amino(iso)quinoline scaffolds.

Synthetic Approaches to Related Scaffolds:

Target Scaffold Synthetic Method Key Reagents Reference
1-Aminoisoquinolines Gold(III)-mediated domino reaction 2-Alkynylbenzamides, Ammonium (B1175870) acetate organic-chemistry.org
8-Aminoquinoline Amides Acyl chloride formation and amidation Oleanonic acid, Oxalyl chloride, 8-Aminoquinoline mdpi.com
Quinoline-4-carboxylic acids Doebner hydrogen-transfer reaction Substituted anilines, Benzaldehyde, Pyruvic acid, BF₃·THF

Strategies for Carboxylic Acid Introduction on the Isoquinoline Skeleton

The introduction of a carboxylic acid group, particularly at the C-4 position of the isoquinoline nucleus, is a synthetic challenge that requires specific strategies. While direct carboxylation methods are not always straightforward, several indirect and multi-step approaches have been developed. These often involve the construction of the isoquinoline ring with a precursor functional group at the C-4 position, which can later be converted into a carboxylic acid.

One notable strategy involves the use of multicomponent reactions. For instance, the synthesis of highly substituted isoquinolone-4-carboxylic acids has been achieved through a copper-catalyzed cascade reaction that follows an initial Ugi four-component reaction (Ugi-4CR). researchgate.netclockss.org In this approach, building blocks such as 2-halobenzoic acids, ammonia, aldehydes, and isocyanides are used to construct the core structure. researchgate.netclockss.orgnih.govnih.gov Although this method yields an isoquinolone (with an oxo group at the C-1 position), it effectively installs a carboxylic acid at the C-4 position and demonstrates the power of domino reactions in assembling complex isoquinoline derivatives from simple precursors. researchgate.netclockss.org The resulting carboxyl group at the C-4 position is a valuable handle for further chemical modifications. nih.gov

Another potential strategy involves the functionalization of a pre-formed isoquinoline ring. While direct C-H carboxylation at C-4 remains a significant challenge, methods for C-4 alkylation have been developed that could potentially be adapted. For example, a metal-free, acid-catalyzed C-4 alkylation of isoquinolines with vinyl ketones has been reported. acs.org This reaction proceeds through the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate after the addition of benzoic acid. acs.org This suggests a pathway where the isoquinoline ring is temporarily dearomatized to enable nucleophilic attack at the C-4 position. A similar strategy could conceivably be developed for the introduction of a carboxyl or a precursor group.

Furthermore, the synthesis of quinoline-4-carboxylic acids, a related heterocyclic system, often utilizes the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid. researchgate.net Adapting such classical condensation strategies to isoquinoline synthesis could provide another avenue for introducing the C-4 carboxylic acid moiety.

Transition Metal-Catalyzed Syntheses of Substituted Isoquinolines

Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The construction of the isoquinoline skeleton and the introduction of substituents have been significantly advanced through the use of palladium, rhodium, and copper catalysts.

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl groups, including carboxylic acids and their derivatives, into aromatic systems. While the direct synthesis of 5-aminoisoquinoline-4-carboxylic acid via this method is not widely reported, related transformations highlight its potential. For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully employed to synthesize a variety of isoquinoline-1-carboxamides. nih.gov This reaction proceeds under mild conditions with carbon monoxide and various amines, demonstrating the feasibility of introducing a carbonyl functional group at a halogenated isoquinoline position. nih.gov

A similar strategy could be envisioned for the synthesis of C-4 carboxylates, starting from a 4-halo-5-aminoisoquinoline precursor. The palladium catalyst, in conjunction with a suitable ligand and a carbon monoxide source, could facilitate the insertion of CO to form an acyl-palladium intermediate, which could then be trapped by water or an alcohol to yield the carboxylic acid or ester, respectively. The synthesis of isoquinolines and pyridines through palladium-catalyzed iminoannulation of internal alkynes also showcases the utility of palladium in constructing the heterocyclic core itself. mdpi.com

Rhodium catalysts have emerged as particularly effective for the synthesis of isoquinolines through C-H activation and annulation strategies. researchgate.netchemicalbook.combldpharm.comnih.govbldpharm.com These methods often involve the reaction of a substituted benzene derivative, containing a directing group, with an alkyne or another coupling partner. For instance, Rh(III)-catalyzed C-H activation of in-situ generated oximes from aromatic ketones and hydroxylamine, followed by cyclization with an internal alkyne, yields highly substituted isoquinoline derivatives. researchgate.net

Rhodium(III) catalysts can also mediate the oxidative coupling of aryl aldimines with internal alkynes to afford 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. researchgate.netrsc.org Mechanistic studies suggest that this process involves a C-N bond formation step arising from the reductive elimination of a rhodium(III) species. researchgate.netrsc.org Furthermore, novel approaches have been developed using benzimidates and allyl carbonates as starting materials in a Rh(III)-catalyzed cascade C-H activation/cyclization, which proceeds rapidly to form the isoquinoline skeleton. bldpharm.comnih.gov These C-H functionalization routes offer an atom-economical and efficient way to construct the isoquinoline core, potentially allowing for the incorporation of a precursor to the 4-carboxylic acid group through the choice of a suitably functionalized alkyne or other coupling partner.

Copper catalysis has proven highly effective in the synthesis of isoquinoline derivatives, particularly in domino reactions that allow for the construction of complex molecules in a single step. A significant advancement is the copper-catalyzed domino synthesis of isoquinolone-4-carboxylic acid derivatives. researchgate.netclockss.orgnih.gov This process involves an Ugi-type multicomponent reaction followed by a copper-catalyzed intramolecular cyclization. researchgate.netclockss.orgnih.gov

The reaction typically starts with 2-halobenzoic acids, ammonia, an aldehyde, and an isocyanide to generate an Ugi product. clockss.orgnih.gov This intermediate then undergoes a copper(I)-catalyzed cascade reaction, often with a β-keto ester, to form the polysubstituted isoquinolin-1-one-4-carboxylic acid scaffold. clockss.orgnih.gov The protocol is notable for its use of a ligand-free catalytic system, broad substrate scope, and good functional group tolerance, making it a powerful tool for generating molecular diversity. researchgate.netclockss.org This method represents one of the most direct routes to installing a carboxylic acid at the C-4 position of an isoquinoline-related ring system reported to date. nih.gov Another copper-catalyzed three-component tandem reaction has been developed for synthesizing isoquinolines from terminal alkynes, 2-bromoaryl aldehydes or ketones, and acetamide, proceeding through a sequence of Sonogashira coupling, condensation, and cyclization. acs.org

Emerging Synthetic Strategies for Isoquinoline Derivatives

The field of isoquinoline synthesis is continuously evolving, with new strategies focusing on efficiency, sustainability, and the ability to generate novel substitution patterns. princeton.edu Recent advances have expanded beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions. researchgate.net

Radical cascade reactions are one such emerging area. For example, methods have been developed for the synthesis of isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides using various radical precursors. princeton.edu These reactions highlight the potential of radical chemistry to form the heterocyclic ring.

Photoredox catalysis is another powerful modern tool being applied to isoquinoline synthesis. nih.gov Visible-light-promoted reactions offer mild conditions and unique reactivity. For instance, metallaphotoredox catalysis, combining transition metals like nickel or copper with a photocatalyst, has enabled the functionalization of carboxylic acids through decarboxylation, opening new pathways for cross-coupling reactions. While not yet applied directly to the synthesis of 5-aminoisoquinoline-4-carboxylic acid, these principles could inspire future synthetic designs.

Furthermore, novel C-H activation and functionalization strategies continue to be a major focus. These methods avoid the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. researchgate.netchemicalbook.com The development of new catalytic systems and a deeper understanding of reaction mechanisms are expected to provide even more direct and versatile routes to complex isoquinoline derivatives like 5-aminoisoquinoline-4-carboxylic acid in the future. researchgate.net

Chemical Transformations and Derivatization Strategies of 5 Aminoisoquinoline 4 Carboxylic Acid

Functionalization of the Amino Group in 5-Aminoisoquinoline-4-carboxylic Acid

The presence of a primary amino group at the 5-position of the isoquinoline (B145761) ring opens up numerous avenues for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation Reactions of the 5-Amino Moiety (as exemplified by 5-Aminoisoquinolin-1-one)

Acylation of the 5-amino group is a fundamental transformation that can be readily achieved. While specific literature on the acylation of 5-aminoisoquinoline-4-carboxylic acid is not abundant, the reactivity can be inferred from related structures such as 5-aminoisoquinolin-1(2H)-one. The amino group in these systems can be acylated using various acylating agents, including acyl chlorides and acid anhydrides. umich.edu The reaction is typically carried out in the presence of a weak base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct and facilitate the reaction. umich.edu The use of a non-nucleophilic base is crucial to avoid competing reactions. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The reactivity of the amino group can be influenced by the electronic nature of the isoquinoline ring system.

Table 1: Exemplary Acylation Conditions

Acylating Agent Base Solvent General Conditions
Acyl Chloride Pyridine, Triethylamine Dichloromethane, Chloroform Room temperature or gentle heating

It is important to note that under acidic conditions, the amino group will be protonated, which significantly reduces its nucleophilicity and can prevent acylation. nih.gov

Amide Bond Formation and Derivative Synthesis

The 5-amino group can readily participate in amide bond formation with carboxylic acids. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the isoquinoline core with a vast array of carboxylic acid-containing fragments. nih.gov The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. libretexts.orgyoutube.com Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid. nih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amino group of the 5-aminoisoquinoline (B16527) derivative. nih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive Solvent General Conditions
DCC HOBt, DMAP Dichloromethane, DMF 0 °C to room temperature
EDC HOBt, DMAP Dichloromethane, DMF 0 °C to room temperature
HATU DIPEA DMF, NMP Room temperature

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position provides another handle for diverse chemical modifications, including the formation of esters and amides, as well as its removal through decarboxylation.

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid group of 5-aminoisoquinoline-4-carboxylic acid can be converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.commasterorganicchemistry.com However, the presence of the basic amino group may require its prior protection to avoid undesired side reactions under the acidic conditions.

Alternatively, esterification can be achieved under milder, neutral, or basic conditions. For instance, reaction with an alkyl halide in the presence of a base can yield the corresponding ester. Another widely used method is the Steglich esterification, which employs DCC as a coupling agent and a catalytic amount of DMAP. organic-chemistry.orgcommonorganicchemistry.com This method is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

Similarly, the carboxylic acid can be converted into an amide by reacting it with a primary or secondary amine. The same coupling reagents and conditions described for the functionalization of the amino group (Section 3.1.2) are applicable here, with the carboxylic acid moiety of 5-aminoisoquinoline-4-carboxylic acid now acting as the electrophilic partner. nih.goviajpr.comorganic-chemistry.org

Table 3: Selected Esterification and Amidation Methods

Reaction Reagents Solvent General Conditions
Fischer Esterification Alcohol, H₂SO₄ (cat.) Excess alcohol Reflux
Steglich Esterification Alcohol, DCC, DMAP (cat.) Dichloromethane Room temperature
Alkylation Alkyl halide, Base (e.g., K₂CO₃) DMF, Acetonitrile (B52724) Room temperature to heating

Decarboxylation Strategies in Isoquinoline Chemistry

The removal of the carboxylic acid group via decarboxylation can be a useful strategy to access 5-aminoisoquinoline. The decarboxylation of aromatic carboxylic acids can often be achieved by heating, sometimes in the presence of a catalyst. For instance, heating with soda lime (a mixture of calcium oxide and sodium hydroxide) is a classical method for the decarboxylation of aromatic carboxylic acids. libretexts.org The reaction proceeds by forming the sodium salt of the carboxylic acid, which then loses carbon dioxide upon heating. libretexts.org

In some cases, decarboxylation can be facilitated by the presence of other functional groups on the aromatic ring. While specific studies on the decarboxylation of 5-aminoisoquinoline-4-carboxylic acid are limited, research on related heterocyclic carboxylic acids, such as 5-aminoimidazole-4-carboxylic acids, has shown that decarboxylation can be influenced by factors like the presence of transition metals. rsc.org Photochemical methods have also been reported for the decarboxylation of certain quinoline-4-carboxylic acids, although this approach can sometimes lead to a mixture of products. iust.ac.ir

Electrophilic and Nucleophilic Substitutions on the Isoquinoline Ring System

The isoquinoline ring itself is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure. The regioselectivity of these reactions is dictated by the inherent electronic properties of the isoquinoline nucleus and the directing effects of the existing amino and carboxylic acid substituents.

Nucleophilic aromatic substitution on the isoquinoline ring typically occurs at the C-1 position, which is activated by the adjacent nitrogen atom. shahucollegelatur.org.inquora.comquimicaorganica.org The presence of a good leaving group at this position facilitates the reaction. The electron-donating amino group at C-5 and the electron-withdrawing carboxylic acid group at C-4 will modulate the electron density of the pyridine ring and thus influence the rate and feasibility of nucleophilic substitution reactions. For instance, the electron-withdrawing nature of the carboxylic acid could potentially make the ring more susceptible to nucleophilic attack.

Regioselective Functionalization at C-4 Position of Isoquinolines

The functionalization of the C-4 position of the isoquinoline nucleus is a key strategy for the synthesis of diverse derivatives. While direct functionalization at the already substituted C-4 position of 5-aminoisoquinoline-4-carboxylic acid would require displacement of the carboxylic acid group, understanding the general principles of C-4 functionalization in isoquinolines provides a basis for potential synthetic routes.

One approach to achieving C-4 substitution involves the reaction of isoquinolines with electrophiles. For instance, a method for the C-4 alkylation of isoquinolines utilizes benzoic acid as a nucleophilic reagent in conjunction with vinyl ketones as electrophiles. researchgate.netacs.org This reaction proceeds through a proposed mechanism involving the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate that then reacts with the vinyl ketone. acs.org The tolerance of this reaction for various substituents on the isoquinoline ring suggests its potential applicability, although the specific influence of the 5-amino and 4-carboxylic acid groups would need to be considered. researchgate.netacs.org

Palladium-catalyzed reactions have also been instrumental in the synthesis of 4-substituted isoquinolines. For example, a microwave-assisted synthesis involves the palladium-catalyzed reductive cyclization of an oxazolidine (B1195125) precursor to yield an alkene intermediate, which then aromatizes under acidic conditions to the 4-substituted isoquinoline. nih.gov Such multi-step sequences could be envisioned for the construction of analogs of 5-aminoisoquinoline-4-carboxylic acid with varying C-4 substituents.

The following table summarizes selected methods for C-4 functionalization of the isoquinoline ring system:

Reaction TypeReagentsPosition of FunctionalizationReference
AlkylationBenzoic acid, vinyl ketonesC-4 researchgate.netacs.org
Reductive CyclizationPalladium catalyst, oxazolidine precursorC-4 nih.gov

It is important to note that for 5-aminoisoquinoline-4-carboxylic acid, direct C-4 functionalization would likely proceed via a decarboxylation-functionalization sequence. Decarboxylative cross-coupling reactions are known for carboxy isoquinoline N-oxides, allowing for arylation at the site of the carboxy function. acs.org A similar strategy could potentially be developed for the target molecule.

Influence of Substituents on Reaction Site and Reactivity

The reactivity and regioselectivity of chemical transformations on the 5-aminoisoquinoline-4-carboxylic acid molecule are significantly governed by the electronic properties of the amino and carboxylic acid substituents. The amino group at the C-5 position is a powerful electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution. Conversely, the carboxylic acid group at the C-4 position is an electron-withdrawing group, which deactivates the ring.

The interplay of these two groups directs the reactivity of the molecule. For instance, in electrophilic aromatic substitution reactions, the activating effect of the amino group would be expected to direct incoming electrophiles to the positions ortho and para to it, namely the C-6 and C-8 positions. However, the steric hindrance from the adjacent carboxylic acid group and the periposition (C-4 and C-5) may favor substitution at C-6 and C-8.

In the context of metal-catalyzed C-H functionalization, the directing capabilities of both the amino and carboxylic acid groups, or derivatives thereof, can be harnessed. For example, N-oxide formation can direct functionalization to the C-2 and C-8 positions of the quinoline (B57606) scaffold. chemrxiv.org Similarly, the carboxylic acid can be converted into other directing groups to guide metal catalysts to specific C-H bonds.

The electronic nature of substituents also plays a critical role in cycloaddition and annulation reactions. The presence of a strong electron-withdrawing group, such as a nitro group, on a phenylacetylene (B144264) reactant can lead to a loss of regioselectivity in Rh(III)-catalyzed [4+2] annulation reactions with benzamides to form isoquinolones. nih.gov This highlights the sensitivity of such reactions to the electronic environment, a key consideration for transformations involving 5-aminoisoquinoline-4-carboxylic acid. Furthermore, some reaction systems show a high tolerance for carboxyl groups, which can serve as handles for further diversification. acs.org

The table below outlines the expected influence of the substituents on the reactivity of 5-aminoisoquinoline-4-carboxylic acid:

SubstituentPositionElectronic EffectInfluence on Reactivity
AminoC-5Electron-donatingActivates the benzene ring towards electrophilic substitution, potentially directing to C-6 and C-8.
Carboxylic AcidC-4Electron-withdrawingDeactivates the benzene ring towards electrophilic substitution. Can act as a directing group or be a site for decarboxylative coupling.

Skeletal Rearrangements and Ring Expansions of Isoquinoline Derivatives

Skeletal rearrangements and ring expansions of isoquinoline derivatives provide pathways to novel and complex heterocyclic frameworks. While specific examples starting from 5-aminoisoquinoline-4-carboxylic acid are not prevalent in the literature, general methodologies for isoquinoline systems can be considered.

One notable transformation is ring expansion. For example, photocatalyzed single-atom insertion of indenes can lead to the synthesis of isoquinoline derivatives. researchgate.net This process involves an aerobic ring scission into dicarbonyl intermediates, which then undergo condensation and rearomatization. researchgate.net Such strategies for skeletal editing could potentially be adapted to modify the core structure of appropriately substituted isoquinolines.

Classical synthetic methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski and Pictet-Spengler reactions, represent formal skeletal rearrangements of acyclic precursors. nih.govpharmaguideline.com The Bischler-Napieralski reaction involves the cyclization of an acylated β-phenylethylamine, leading to a 3,4-dihydroisoquinoline, which can then be aromatized. nih.govpharmaguideline.com The Pictet-Spengler synthesis, on the other hand, proceeds via the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde. pharmaguideline.com These methods could be employed to synthesize derivatives of 5-aminoisoquinoline-4-carboxylic acid by using appropriately substituted starting materials.

Furthermore, isoquinoline derivatives can be precursors to more complex, fused heterocyclic systems. For example, cascade reactions and multicomponent reactions can lead to the formation of imidazo[2,1-a]isoquinolines, indolo[2,1-a]isoquinolines, and pyrrolo[2,1-a]isoquinolines. nih.gov These transformations often involve the generation of reactive intermediates that undergo intramolecular cyclization, effectively rearranging and expanding the initial isoquinoline skeleton.

The following table summarizes key reaction types involving skeletal rearrangement and expansion of isoquinolines:

Transformation TypeDescriptionResulting ScaffoldReference
Ring ExpansionPhotocatalyzed single-atom insertion of indenes.Isoquinolines researchgate.net
Bischler-Napieralski SynthesisCyclization of an acylated β-phenylethylamine.Dihydroisoquinolines/Isoquinolines nih.govpharmaguideline.com
Pictet-Spengler SynthesisCyclization of an imine from an arylethanamine.Tetrahydroisoquinolines pharmaguideline.com
Cascade CyclizationsMulti-step one-pot reactions to build fused rings.Imidazo-, Indolo-, Pyrrolo-isoquinolines nih.gov

Mechanistic Investigations and Theoretical Studies Pertaining to 5 Aminoisoquinoline 4 Carboxylic Acid

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of the isoquinoline (B145761) core, a key feature of 5-aminoisoquinoline-4-carboxylic acid, often involves sophisticated chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and for the rational design of new derivatives.

The construction of the isoquinoline skeleton frequently employs transition-metal-catalyzed C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-catalyzed C-H activation has been effectively used in the synthesis of highly substituted isoquinolines. acs.org In one approach, a hydrazone acts as an oxidizing directing group, facilitating a C-H bond activation and annulation process without the need for an external oxidant. acs.org This reaction proceeds through the formation of C-C and C-N bonds, coupled with the cleavage of an N-N bond. acs.org Similarly, Rh(III) catalysis can be used with diazodiesters or diazoketoesters serving as a C2 source for the newly formed heterocyclic ring. nih.gov Another rhodium-catalyzed method involves the reaction of N-alkyl benzamides and alkynes, using air as the sole oxidant in an aqueous medium, which is a more environmentally friendly approach. rsc.org A one-pot, three-component synthesis of isoquinolones has also been developed using Rh(III)-catalyzed C-H activation of 2-oxazolines with iodonium (B1229267) ylides and carboxylic acids. acs.org

Palladium-catalyzed C-H activation offers an alternative route. For instance, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by palladium, yields 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com A proposed mechanism for this transformation involves the initial coordination of palladium(II) to the N-methoxybenzamide, followed by N-metalation and C-H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allenoic acid ester lead to the final product after reductive elimination. mdpi.com

Table 1: Comparison of Catalytic Systems for Isoquinoline Synthesis via C-H Activation

Catalyst SystemReactantsKey FeaturesReference
Rh(III)/HydrazoneHydrazone-directed starting materialsNo external oxidant required, forms highly substituted isoquinolines. acs.org
Rh(III)/DiazodiestersOximes and diazo compoundsMild conditions, obviates the need for oxidants. nih.gov
Rh(III)/AirN-alkyl benzamides and alkynesUses air as the sole oxidant, performed in water. rsc.org
Pd(II)/N-methoxybenzamideN-methoxybenzamides and 2,3-allenoic acid estersHigh regioselectivity for 3,4-substituted hydroisoquinolones. mdpi.com

Intramolecular cyclization is a key step in many synthetic routes to isoquinoline and quinoline (B57606) derivatives. In the synthesis of isoquinolone-4-carboxylic acids, a proposed mechanism involves an initial copper-catalyzed Ullmann-type C-C coupling to form an intermediate, which then undergoes intramolecular condensation. acs.org This is followed by a final intramolecular SN2 reaction to yield the carboxylic acid product. acs.org

In a related context, the synthesis of quinolines from o-aminothiophenol and 1,3-ynones proceeds through a Michael addition–cyclization condensation catalyzed by a zirconocene (B1252598) amino acid complex, forming a 1,5-benzothiazepine (B1259763) intermediate. This is followed by an iodine-mediated desulfurative step to yield the quinoline. nih.gov The synthesis of quinoline-4-carboxylic acid derivatives from isatin (B1672199) and enaminones is proposed to occur via an initial aldolization reaction followed by intramolecular cyclization. researchgate.net

Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, provides a metal-free method for synthesizing 1,3-oxazinane-2,5-diones. frontiersin.org The proposed mechanism involves protonation of the diazo compound, followed by intramolecular nucleophilic attack from the carbamate (B1207046) carboxyl group to release nitrogen and form an ammonium (B1175870) intermediate, which is then converted to the final product. frontiersin.org

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the electronic structure, reactivity, and intermolecular interactions of isoquinoline derivatives, complementing experimental findings.

Density functional theory (DFT) calculations have been employed to understand the relationship between the molecular structure, electronic properties, and electrochemical behavior of quinoline and isoquinoline derivatives. nih.gov These studies have shown that molecular planarity, which affects π-conjugation, plays a significant role in the electrochemical charge transfer mechanism. The nature of substituents, in turn, influences the Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov For instance, the isoquinoline moiety generally exhibits a stronger electron-withdrawing effect compared to the quinoline moiety. nih.gov The dipole moment of isoquinoline is 2.6 D, which is slightly larger than that of pyridine (B92270) and quinoline, supporting its charged resonance structures. youtube.com

Computational studies have also been used to rationalize the selective synthesis of certain isomers. For example, theoretical calculations can help explain the preferential formation of specific dibenzoxanthene (B14493495) isomers. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how isoquinoline derivatives interact with biological targets. In a study of isoquinoline derivatives as CDK8 inhibitors, these methods were used to explore the binding mode between the inhibitors and the receptor. nih.gov The results revealed that hydrogen bond interactions with the lysine (B10760008) 52 residue are crucial for the activity of these compounds. nih.gov

MD simulations of liquid isoquinoline have been conducted to investigate the temperature dependence of translational and rotational diffusion. osti.gov These simulations, which model the interactions between molecules using Coulombic and Lennard-Jones potentials, have shown a continuous evolution of the liquid structure with temperature. osti.gov In the context of drug design, MD simulations have been used to assess the conformational changes and stability of a complex between a promising antibacterial compound and a biofilm-causing protein. nih.gov

Structure-Activity Relationship (SAR) Studies on Isoquinoline Carboxylic Acids and Their Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

For quinoline carboxylic acid analogs that inhibit dihydroorotate (B8406146) dehydrogenase, three critical regions for activity have been identified: the C2 position, which requires bulky hydrophobic substituents; the C4 position, where a carboxylic acid is strictly required; and the benzo portion of the quinoline ring, which can be appropriately substituted. nih.gov In another study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore. researchgate.net Molecular modeling suggested that the interaction of this scaffold with specific amino acid residues within the ATP-binding pocket is responsible for the inhibitory potency. researchgate.net

SAR studies on isoquinoline derivatives have also been conducted. For example, in a series of isoquinoline derivatives designed as IAP (Inhibitor of Apoptosis Proteins) inhibitors for ovarian cancer treatment, different chemical groups were introduced onto the isoquinoline skeleton to evaluate their antitumor activities. nih.gov Similarly, the antibacterial activity of quaternary 13-acylpalmatine chlorides, which contain an isoquinoline core, was found to increase with the elongation of the carbon chain. acs.org

Table 2: Key Structural Features and Their Impact on the Activity of Isoquinoline and Quinoline Derivatives

Compound ClassTarget/ActivityKey Structural FeatureImpact on ActivityReference
Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase InhibitorsBulky hydrophobic group at C2, Carboxylic acid at C4Essential for inhibition nih.gov
8-Hydroxy-quinoline-7-carboxylic AcidsPim-1 Kinase Inhibitors8-hydroxy-quinoline 7-carboxylic acid moietyCrucial pharmacophore for activity researchgate.net
Isoquinoline DerivativesIAP InhibitorsModifications on the isoquinoline skeletonInfluences antitumor activity nih.gov
Quaternary 13-Acylpalmatine ChloridesAntibacterialElongated carbon chainIncreased antibacterial activity acs.org

Exploration of Biological Activities and Research Tool Applications of 5 Aminoisoquinoline 4 Carboxylic Acid and Its Derivatives

Evaluation of Antimicrobial Activities

The antimicrobial properties of isoquinoline (B145761) derivatives have been a subject of extensive research, leading to the discovery of compounds with significant potency against various pathogens.

Antibacterial Potency of Isoquinoline Carboxylic Acid Derivatives

In the search for new bactericides, isoquinoline derivatives have been evaluated for their efficacy against plant and human pathogens. One study systematically assessed 49 isoquinoline derivatives and identified isoquinoline-3-carboxylic acid (IQ3CA) as a compound with significant in vitro antibacterial activity. nih.govgoogle.com This derivative demonstrated notable potency against a range of phytopathogenic bacteria. nih.govgoogle.com Research has shown that the bactericidal action of these compounds can involve the disruption of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

The efficacy of IQ3CA was measured by its half-maximal effective concentration (EC₅₀) against several bacterial species. nih.gov The results indicated a potent effect, suggesting that the isoquinoline carboxylic acid structure is a promising lead for developing agents against plant diseases. nih.govgoogle.com

DerivativeTarget BacteriaPotency (EC₅₀ µg/mL)
Isoquinoline-3-carboxylic acid (IQ3CA) Ralstonia solanacearum (Rs)8.38-17.35
Acidovorax citrulli (Ac)8.38-17.35
Xanthomonas oryzae pv. oryzicola (Xoc)8.38-17.35
Xanthomonas campestris pv. campestris (Xcc)8.38-17.35
Pectobacterium carotovorum subsp. carotovorum (Pcc)8.38-17.35
Xanthomonas fragariae (Xf)8.38-17.35

Data sourced from studies on the antibacterial activity of isoquinoline derivatives. nih.gov

Antifungal and Antiviral Potential of Isoquinoline Derivatives

The isoquinoline framework is central to numerous alkaloids with documented antifungal and antiviral properties. google.comnih.govnih.govnih.gov Research has explored these natural compounds as a source for new antimicrobial leads. nih.gov For instance, certain benzylisoquinoline alkaloids have demonstrated antifungal activity against species like Trichophyton longiformis and Aspergillus flavis. nih.gov

In the context of antiviral research, isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses. springernature.com A high-throughput screening identified an initial isoquinolone "hit" compound that, while potent, exhibited cytotoxicity. Subsequent chemical modifications led to the synthesis of derivatives with an improved profile. One such derivative, Compound 21, was found to inhibit the influenza viral polymerase, demonstrating the potential for this chemical class in developing antiviral agents. springernature.com

DerivativeVirus StrainAntiviral Activity (EC₅₀ µM)Cytotoxicity (CC₅₀ µM)
Compound 1 (Initial Hit) Influenza A/PR/8/340.239.0
Influenza A/WSN/330.639.0
Influenza B/Lee/400.339.0
Compound 19 Influenza A/PR/8/3459.9>300
Influenza A/WSN/3322.2>300
Influenza B/Lee/4025.5>300
Compound 20 Influenza A/PR/8/3425.3>300
Influenza A/WSN/3311.2>300
Influenza B/Lee/4011.5>300

Data from a study on isoquinolone derivatives against influenza viruses. springernature.com

Investigating Anti-Inflammatory Effects of Isoquinoline Derivatives

Isoquinoline derivatives have been investigated for their ability to modulate inflammatory responses. Studies have shown that certain compounds in this class can suppress the production of key pro-inflammatory mediators. The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.

For example, a novel isoquinoline derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages. This inhibition led to a reduction in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Similarly, a series of isoquinoline-1-carboxamides were synthesized and evaluated for their anti-inflammatory effects in microglial cells. The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was found to potently suppress LPS-induced pro-inflammatory mediators and inhibit the MAPKs/NF-κB pathway. Another compound, Dactyllactone A, an isoquinoline alkaloid, exhibited anti-inflammatory activity by significantly inhibiting the expression of IL-1β in vitro.

Anticancer Research Applications of Isoquinoline Derivatives

The isoquinoline core is found in many compounds investigated for their potential in cancer research. These derivatives have been studied for their ability to inhibit the growth of tumor cells and induce cell death. The mechanisms behind these effects are varied and include binding to DNA, inhibiting crucial enzymes, and modulating epigenetic pathways. For example, some isoquinoline alkaloids can bind to microtubules, disrupting mitosis and leading to apoptotic cell death in cancer cells. Furthermore, isoquinolinequinone N-oxides have been developed that show potent cytotoxicity against various cancer cell lines, including those resistant to standard drugs like doxorubicin.

Targeting Protein Kinase C Zeta (PKCζ) Inhibition

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation. The atypical PKC isoform, PKCζ, has been implicated in cancer progression and cell survival pathways. Inhibition of PKCζ is being explored as a strategy in cancer research. google.com Studies have shown that blocking PKCζ can disrupt the attachment of microtubules to kinetochores during mitosis, leading to improper chromosome alignment and eventual cell death. google.com

The isoquinoline scaffold has been utilized in the design of PKC inhibitors. nih.gov Specifically, isoquinolinesulfonamide (B3044496) derivatives have been identified as potent inhibitors of both cyclic nucleotide-dependent protein kinase and Protein Kinase C. While research on 5-Aminoisoquinoline-4-carboxylic acid as a direct inhibitor of PKCζ is not extensively documented, the broader class of isoquinoline-based compounds serves as a foundation for developing kinase inhibitors that target pathways involving PKC isoforms.

Inhibition of HPK1 (Hematopoietic Kinase 1) by Aminoisoquinolines

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor signaling. By inhibiting T-cell activation, HPK1 can suppress the body's natural anti-tumor immune response. Therefore, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell function and combat T-cell exhaustion.

Small-molecule inhibitors targeting HPK1 are in development, with various chemical scaffolds being explored. Aminoisoquinoline-related structures have emerged as a promising foundation for these inhibitors. For example, researchers have discovered a series of potent HPK1 inhibitors based on a 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold. The most potent compound from this series, 9f, inhibited HPK1 with a half-maximal inhibitory concentration (IC₅₀) of 0.32 nM and demonstrated high selectivity. This compound was shown to reduce the phosphorylation of a downstream protein in T-cells and enhance the secretion of immune-stimulating cytokines IL-2 and IFN-γ. Patents have also been filed for aminoquinazoline and isoquinoline compounds as inhibitors of HPK1, further highlighting the importance of this scaffold in the field.

Enzyme Inhibition Studies as Research Probes (Excluding Clinical PARP Inhibition Details)

The isoquinoline scaffold is a fundamental component of molecules used to probe the function of various enzymes. 5-Aminoisoquinoline (B16527) (5-AIQ), a related compound, is recognized as a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). mdpi.com It is widely utilized as a biochemical and pharmacological tool in research to investigate the effects of PARP enzyme inhibition. mdpi.com The utility of 5-AIQ as a research probe is underscored by studies confirming it is not mutagenic, which suggests it does not damage DNA under normal experimental conditions, making it a reliable tool for studying the specific effects of PARP-1 inhibition. mdpi.comnih.gov

Beyond PARP, the closely related quinoline-4-carboxylic acid structure has been identified as a highly potent scaffold for developing inhibitors of alkaline phosphatases. rsc.org Researchers have synthesized and evaluated a diverse range of quinoline-4-carboxylic acid derivatives to understand their inhibitory mechanisms, using techniques like structure-activity relationship (SAR) analysis and molecular modeling to infer how these compounds interact with the enzyme's binding sites. rsc.org

Applications as Chemical Probes in Biological Systems

Derivatives of 5-Aminoisoquinoline-4-carboxylic acid serve as valuable chemical probes for interrogating complex biological systems. 5-Aminoisoquinoline (5-AIQ) has been particularly useful in experimental models of ischemia-reperfusion injury affecting cerebral, cardiac, renal, and hepatic tissues. mdpi.com Its application in these models helps researchers elucidate the cellular and molecular pathways involved in tissue damage and recovery.

The broader class of quinoline (B57606) derivatives has also demonstrated utility as chemical probes. For instance, certain derivatives of quinoline-4-carboxylic acid have been shown to increase the permeability of the plasma membrane in plant cells. nih.gov This property allows them to be used in studies investigating cell membrane integrity and transport mechanisms. Some of these compounds induce significant morphological changes in fungal hyphae, such as increased branching and the release of cytoplasmic contents, making them useful tools for studying fungal cell biology and development. nih.gov

**5.6. Other Potential Biological Activities in Research Models

Other Potential Biological Activities in Research Models

Anti-malarial Research on Isoquinoline Derivatives

The quinoline and isoquinoline frameworks are central to anti-malarial drug research. The 4-aminoquinoline (B48711) class of drugs has shown significant promise in treating malaria, particularly infections caused by the Plasmodium falciparum parasite. Research has focused on modifying the 4-aminoquinoline backbone to create novel compounds that can overcome resistance developed by the parasite to older drugs like chloroquine (B1663885).

Key research findings in this area include:

Stereoselectivity: In a series of 4-aminoalcohol quinoline derivatives, the (S)-enantiomers were found to be at least as effective as chloroquine and mefloquine (B1676156) against P. falciparum strains. nih.gov The corresponding (R)-enantiomers showed a 2- to 15-fold decrease in activity, highlighting the importance of stereochemistry in anti-malarial efficacy. nih.gov

Mechanism of Action: These quinoline derivatives are investigated for their ability to inhibit β-haematin formation and the peroxidative degradation of haemin, two potential mechanisms of anti-malarial action. nih.gov Notably, the inhibition of β-haematin formation was significantly stronger with the tested compounds than with mefloquine, regardless of their stereochemistry. nih.gov

Novel Derivatives: A series of new 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives displayed high activity in both in vitro and in vivo models, with no cross-resistance to chloroquine. nih.gov One of the most active compounds, 13b, proved to be metabolically stable in human and mouse liver microsomes and exhibited a long plasma half-life in mice, making it a candidate for further research. nih.gov

Table 1: In Vitro Anti-malarial Activity of Selected Quinoline Derivatives

Neuroprotective Research on Isoquinoline Derivatives

Isoquinoline alkaloids are investigated for their potential as neuroprotective agents. nih.gov Research suggests these compounds can exert neuroprotective effects through multiple mechanisms, including the regulation of central neurotransmitter transport, inhibition of neuroinflammation, improvement of vascular endothelial dysfunction, reduction of oxidative stress, and regulation of autophagy. nih.gov For example, Tetrahydropalmatine, an isoquinoline alkaloid, is studied for its ability to inhibit inflammation and oxidative damage, regulate autophagy to reduce neuronal apoptosis, and promote the proliferation of vascular endothelial cells for neuronal repair. nih.gov The PARP-1 inhibitory action of 5-AIQ also suggests a potential role in research models of neurodegenerative conditions like Parkinson's disease and multiple sclerosis. mdpi.com

Insecticidal Research on Isoquinoline Derivatives

The isoquinoline scaffold is a source of compounds with potential insecticidal properties. researchgate.net To explore new insecticides that target the γ-aminobutyric acid (GABA) receptor, researchers have designed and synthesized novel isoxazoline (B3343090) derivatives containing an isoquinoline core. researchgate.net In structure-activity relationship studies, one such isoquinoline derivative, designated 3i, was identified as a potent new class of isoxazoline insecticide, with activity competitive with the commercial insecticide Indoxacarb. researchgate.net

Role as a Scaffold in Drug Discovery (General Context)

The isoquinoline and quinoline structures are considered "privileged scaffolds" in medicinal chemistry, serving as foundational templates for drug discovery. nih.govnih.gov The derivatization of these core units is an efficient pathway to generate a wide array of compounds with high biological potential. rsc.orgresearchgate.net The versatility of these scaffolds is demonstrated by the broad range of pharmacological activities attributed to their derivatives in research settings. nih.gov

Table 2: Investigated Biological Activities of the Isoquinoline/Quinoline Scaffold

This wide applicability makes the quinoline and isoquinoline nucleus an attractive and enduring scaffold for rational drug design and the discovery of novel bioactive molecules. nih.gov

Advanced Analytical Characterization Techniques for 5 Aminoisoquinoline 4 Carboxylic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-Aminoisoquinoline-4-carboxylic acid, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Aminoisoquinoline-4-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation. nih.gov

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. The acidic proton of the carboxylic acid group in 5-Aminoisoquinoline-4-carboxylic acid is typically observed as a singlet at a downfield chemical shift, often in the range of 10-13 ppm. libretexts.orgorgchemboulder.com Protons on the aromatic isoquinoline (B145761) ring system exhibit characteristic shifts in the aromatic region, generally between 6.0 and 8.5 ppm. orgchemboulder.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears in the range of 165 to 185 δ. libretexts.org Aromatic carbons and those in unsaturated systems typically resonate at the upfield end of this range (around 165 δ), while saturated aliphatic carbons are found further downfield (around 185 δ). libretexts.org

Table 1: Representative NMR Data for Isoquinoline Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Carboxylic Acid (R-COOH) 10.0-13.2 orgchemboulder.com
¹H Aromatic (Ar-H) 6.0-8.5 orgchemboulder.com

This table presents typical chemical shift ranges for the functional groups found in 5-Aminoisoquinoline-4-carboxylic acid and related compounds.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5-Aminoisoquinoline-4-carboxylic acid, the molecular ion peak (M+) would correspond to its molecular weight. In the case of its simpler analog, 5-aminoisoquinoline (B16527), the molecular weight is 144.17 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. researchgate.net Common fragmentation patterns for carboxylic acids in mass spectrometry include the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of the entire carboxyl group (-COOH, mass loss of 45). libretexts.org For isoquinoline alkaloids, fragmentation can involve the loss of substituents and cleavage of the ring system. nih.gov For instance, some isoquinoline alkaloids with quaternary N-methyl groups show a characteristic loss of a methyl radical (-CH₃). nih.gov The fragmentation of 5-Aminoisoquinoline-4-carboxylic acid would likely involve these characteristic losses, providing valuable data for its identification and structural confirmation.

Table 2: Common Mass Spectrometry Fragmentation Patterns

Functional Group Neutral Loss Mass Loss (amu)
Carboxylic Acid OH 17 libretexts.org
Carboxylic Acid COOH 45 libretexts.org

This table summarizes common fragmentation patterns observed for functional groups present in or related to 5-Aminoisoquinoline-4-carboxylic acid.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov

For 5-Aminoisoquinoline-4-carboxylic acid, the IR spectrum would exhibit several characteristic absorption bands. The O-H stretch of the carboxylic acid group gives rise to a very broad and strong band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carbonyl group appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org Specifically for dimerized carboxylic acids, this peak is often centered around 1710 cm⁻¹. libretexts.org The C-O stretch is typically observed in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy also provides valuable information. nih.gov In the Raman spectra of carboxylic acids, the C=O stretching frequency near 1700 cm⁻¹ is a prominent feature of the un-ionized carboxyl group and disappears upon ionization. scilit.com Conversely, an intense, polarized line near 1400 cm⁻¹ is characteristic of the ionized carboxylate group (COO⁻). scilit.com

Table 3: Characteristic IR and Raman Frequencies

Vibrational Mode Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch Carboxylic Acid 2500-3300 (broad) libretexts.org
C=O Stretch Carboxylic Acid 1710-1760 libretexts.org ~1700 (un-ionized) scilit.com
C-O Stretch Carboxylic Acid 1320-1210 orgchemboulder.comspectroscopyonline.com
O-H Bend Carboxylic Acid 1440-1395, 950-910 orgchemboulder.com

This table highlights key vibrational frequencies for the functional groups of 5-Aminoisoquinoline-4-carboxylic acid in IR and Raman spectroscopy.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of 5-Aminoisoquinoline-4-carboxylic acid from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. For carboxylic acids, HPLC methods often employ pre-column derivatization to enhance detection and separation. nih.gov For example, derivatization of the carboxylic acid and amino groups can be performed to improve their chromatographic behavior on reverse-phase columns. nih.gov The choice of mobile phase, often a mixture of water, acetonitrile (B52724), and an acid like phosphoric acid, is crucial for achieving good separation and peak shape. sielc.com Detection is commonly performed using UV absorbance at a specific wavelength. sielc.com A study on the analysis of 2-aminothiazoline-4-carboxylic acid, a related compound, utilized a hydrophilic interaction liquid chromatography (HILIC) column with detection by tandem mass spectrometry. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. A UPLC-MS/MS method has been developed for the quantitative analysis of 5-aminoisoquinoline in plasma. mdpi.com This method demonstrated high selectivity and reliability, with a linear calibration curve over a specific concentration range. mdpi.com The stability of the analyte was confirmed under various storage and handling conditions, ensuring the accuracy of the quantitative results. mdpi.com Similar UPLC-based approaches are highly applicable to the analysis of 5-Aminoisoquinoline-4-carboxylic acid, offering a robust platform for its quantification in biological and other matrices.

Table 4: Chromatographic Methods for Amino-Carboxylic Acid Analysis

Technique Column Type Derivatization Detection Application
HPLC Reverse-Phase, HILIC nih.govnih.gov Pre-column (e.g., butylation, dansylation) nih.gov UV, MS/MS sielc.comnih.gov Quantification in various matrices.

This table provides a comparative overview of HPLC and UPLC techniques for the analysis of compounds structurally related to 5-Aminoisoquinoline-4-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as 5-Aminoisoquinoline-4-carboxylic acid by GC-MS is impeded by their low volatility and tendency to decompose at the high temperatures used in the GC injector port. thermofisher.com The presence of both a carboxylic acid and an amino group confers a high degree of polarity to the molecule. thermofisher.comsigmaaldrich.com To overcome these challenges, a crucial sample preparation step known as derivatization is employed. thermofisher.comsigmaaldrich.com

Derivatization chemically modifies the functional groups of the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.commdpi.com For compounds like 5-Aminoisoquinoline-4-carboxylic acid, which possess active hydrogens on their amino and carboxylic acid moieties, several derivatization strategies can be implemented. sigmaaldrich.com

One common approach is silylation , which involves replacing the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comcolostate.edu Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com The resulting silyl (B83357) derivatives are significantly more volatile and less prone to adsorption on the GC column, leading to improved chromatographic peak shape and sensitivity. thermofisher.com

Another widely used technique is alkylation , specifically esterification , which targets the carboxylic acid group. colostate.edu This can be achieved by reacting the analyte with an alcohol, such as methanol (B129727) or n-butanol, in the presence of an acid catalyst to form the corresponding ester. colostate.edunih.gov For comprehensive derivatization of 5-Aminoisoquinoline-4-carboxylic acid, a two-step process is often necessary to modify both the carboxylic acid and the amino group. mdpi.com This could involve esterification followed by acylation of the amino group. mdpi.com

The derivatized 5-Aminoisoquinoline-4-carboxylic acid is then introduced into the GC system, where it is separated from other components of the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. A 5% phenyl methylpolysiloxane column is often suitable for the separation of such derivatized compounds. thermofisher.com Following separation, the eluted molecules enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. These mass spectra serve as a molecular fingerprint, allowing for the unambiguous identification of the compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized 5-Aminoisoquinoline-4-carboxylic acid

ParameterValue
GC Column 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 300 °C
Carrier Gas Helium
Derivatization Reagent MSTFA (for silylation)
Expected Retention Time Dependent on specific derivative and conditions
Key Mass Fragments (m/z) Characteristic ions of the derivatized molecule

Note: This table presents hypothetical yet representative parameters for the GC-MS analysis of a derivatized form of 5-Aminoisoquinoline-4-carboxylic acid, based on general principles for amino acid analysis.

Quantitative Analysis Methods for Research Studies

For the accurate measurement of 5-Aminoisoquinoline-4-carboxylic acid concentrations in complex biological matrices during research studies, highly sensitive and specific quantitative methods are essential. While GC-MS can be used for quantification, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is often the method of choice due to its high throughput and ability to quantify low-level compounds in biological fluids. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for quantifying analytes in complex mixtures. The initial HPLC separation can be tailored to the polarity of 5-Aminoisoquinoline-4-carboxylic acid, often utilizing reversed-phase chromatography with an aqueous mobile phase containing an organic modifier and an acid, such as formic acid, to improve peak shape. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically via electrospray ionization (ESI). In a tandem mass spectrometer (like a triple quadrupole, QQQ), a specific precursor ion corresponding to the protonated or deprotonated 5-Aminoisoquinoline-4-carboxylic acid is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell (the second quadrupole), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling accurate quantification even at very low concentrations. nih.gov

To ensure the accuracy and precision of quantitative results, an internal standard is almost always employed. The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled 5-Aminoisoquinoline-4-carboxylic acid. These standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar ionization efficiency, but are distinguishable by their mass. core.ac.uk By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly reliable quantitative data. mdpi.com

Table 2: Example of a Quantitative LC-MS/MS Method for 5-Aminoisoquinoline-4-carboxylic Acid

ParameterDescription
Instrumentation HPLC system coupled to a triple quadrupole mass spectrometer
Chromatographic Column C18 reversed-phase column
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable isotope-labeled 5-Aminoisoquinoline-4-carboxylic acid
Calibration Range e.g., 1 - 1000 ng/mL
Limit of Detection (LOD) e.g., < 1 ng/mL

Note: This table provides a representative example of an LC-MS/MS method for the quantitative analysis of 5-Aminoisoquinoline-4-carboxylic acid in a research context.

Future Research Directions and Prospects for 5 Aminoisoquinoline 4 Carboxylic Acid

Design and Synthesis of Novel Derivatives with Enhanced Specificity

The development of novel derivatives of 5-Aminoisoquinoline-4-carboxylic acid is a cornerstone of future research, with a primary goal of achieving enhanced specificity for various biological targets. The core structure of 5-aminoisoquinoline (B16527) provides a foundation for creating compounds with diverse biological activities. nih.govdrugbank.com For instance, the broader class of quinoline-4-carboxylic acid derivatives has been extensively studied for its potential in medicine. semanticscholar.orgnih.govnih.govresearchgate.net

Future synthetic efforts will likely focus on modifying the core structure through several key strategies:

N-Alkylation and Esterification: Following the precedent set with similar quinoline-4-carboxylic acid derivatives, N-alkylation and esterification of the 5-aminoisoquinoline-4-carboxylic acid core can lead to a diverse library of compounds. researchgate.net These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement.

Substitution Reactions: The introduction of various substituents onto the isoquinoline (B145761) ring system will be a critical area of exploration. This can be achieved through a variety of organic reactions, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize interactions with specific biological targets. researchgate.net

One-Pot Synthesis: The development of efficient one-pot synthetic methods will be crucial for the rapid generation of a diverse range of derivatives. researchgate.net This approach streamlines the synthetic process, reduces waste, and allows for high-throughput screening of new compounds.

A key challenge in this area will be to move beyond traditional synthetic routes, which can be time-consuming and low-yielding. The adoption of modern synthetic techniques, such as microwave-assisted synthesis, can help overcome these limitations and accelerate the discovery of new derivatives with improved biological activity. researchgate.net

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of 5-Aminoisoquinoline-4-carboxylic acid and its derivatives make them attractive candidates for interdisciplinary research, particularly at the interface of materials science and chemical biology.

In the realm of materials science , the isoquinoline scaffold can be incorporated into larger molecular architectures to create novel materials with tailored properties. For example, the aromatic nature of the isoquinoline ring and the presence of functional groups capable of hydrogen bonding and metal coordination suggest potential applications in the development of:

Organic Light-Emitting Diodes (OLEDs): The inherent photophysical properties of isoquinoline derivatives could be harnessed for the creation of new emissive materials for OLED applications.

Organic Monomers for Covalent Organic Frameworks (COFs): The bifunctional nature of 5-Aminoisoquinoline-4-carboxylic acid makes it a potential building block for the synthesis of highly ordered, porous COFs with applications in gas storage, catalysis, and sensing.

Magnetic and Optical Materials: The ability to introduce various functional groups onto the isoquinoline core opens up possibilities for designing materials with specific magnetic or non-linear optical properties.

In chemical biology , derivatives of 5-Aminoisoquinoline-4-carboxylic acid can serve as valuable tools for probing biological systems. The amino and carboxylic acid groups provide handles for conjugation to other molecules, such as fluorescent dyes or affinity tags. This allows for the creation of chemical probes to study protein-protein interactions, enzyme activity, and other cellular processes. The development of such probes can provide valuable insights into disease mechanisms and aid in the identification of new drug targets.

Development of Advanced Methodologies for Synthesis and Functionalization

To fully realize the potential of 5-Aminoisoquinoline-4-carboxylic acid, the development of more advanced and efficient synthetic and functionalization methodologies is paramount. While traditional methods like the Pfitzinger and Doebner reactions have been used for the synthesis of related quinoline-4-carboxylic acids, they often suffer from limitations such as harsh reaction conditions and low yields. nih.gov

Future research in this area should focus on:

Catalyst Development: The design of new and more efficient catalysts can significantly improve the yield and selectivity of the reactions used to synthesize and functionalize the isoquinoline core. researchgate.net This includes the exploration of both homogeneous and heterogeneous catalysts that can operate under milder conditions.

Flow Chemistry: The implementation of flow chemistry techniques can offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automated synthesis and purification. This would be particularly beneficial for the large-scale production of promising derivatives.

C-H Activation: The direct functionalization of C-H bonds on the isoquinoline ring represents a highly atom-economical and efficient strategy for introducing new functional groups. Developing selective C-H activation methods for this specific scaffold would be a significant advancement.

Greener Synthetic Routes: There is a growing emphasis on developing environmentally friendly synthetic methods. researchgate.net This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation.

By embracing these advanced methodologies, chemists can more readily access a wider range of 5-Aminoisoquinoline-4-carboxylic acid derivatives for biological screening and materials science applications.

Computational Design and Predictive Modeling for New Applications

Computational design and predictive modeling are increasingly integral to modern chemical research. In silico methods can significantly accelerate the discovery and optimization of new molecules by predicting their properties and biological activities before they are synthesized in the lab. nih.govnih.gov

For 5-Aminoisoquinoline-4-carboxylic acid and its derivatives, computational approaches can be applied to:

Virtual Screening: Large virtual libraries of derivatives can be screened against the three-dimensional structures of biological targets to identify potential lead compounds. nih.gov This can dramatically reduce the time and cost associated with experimental high-throughput screening.

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to understand the relationship between the chemical structure of a derivative and its biological activity. This knowledge can then be used to guide the design of more potent and selective compounds. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational models. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Materials Property Prediction: Computational methods can be employed to predict the electronic, optical, and mechanical properties of materials incorporating the 5-aminoisoquinoline-4-carboxylic acid scaffold. This can guide the design of new materials with desired functionalities.

The integration of computational modeling with experimental synthesis and testing will create a powerful feedback loop, enabling a more rational and efficient approach to the development of new applications for 5-Aminoisoquinoline-4-carboxylic acid.

Q & A

Synthesis and Purification

Q: What are the recommended methods for synthesizing 5-Aminoisoquinoline-4-carboxylic acid with high purity? A: Synthesis typically involves multi-step reactions starting with functionalized isoquinoline precursors. Key steps include:

  • Amino Group Introduction: Use of nitration/reduction sequences or direct amination under catalytic hydrogenation conditions .
  • Carboxylic Acid Formation: Hydrolysis of ester or nitrile intermediates under acidic/basic conditions (e.g., HCl/NaOH) .
  • Purification: High-performance liquid chromatography (HPLC) or preparative TLC for isolating the final product. Structural validation via 1^1H/13^13C NMR and mass spectrometry (MS) ensures purity (>95%) .

Analytical Characterization

Q: What analytical techniques are most effective for characterizing the structural integrity of 5-Aminoisoquinoline-4-carboxylic acid post-synthesis? A: A combination of techniques is critical:

  • NMR Spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–14 ppm) and carbon backbone .
  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .

Functional Group Reactivity

Q: What are the key functional groups in 5-Aminoisoquinoline-4-carboxylic acid that influence its reactivity in nucleophilic substitution reactions? A: The amino group at position 5 and carboxylic acid at position 4 drive reactivity:

  • Amino Group: Participates in Schiff base formation, acylation, or coordination with metal ions .
  • Carboxylic Acid: Enables esterification, amide coupling, or salt formation with bases .
    Steric hindrance from the isoquinoline ring may slow reactions at position 4 compared to linear quinoline analogs .

Biological Activity Optimization

Q: How can researchers resolve contradictory data regarding the biological activity of 5-Aminoisoquinoline-4-carboxylic acid in different assay systems? A: Contradictions often arise from assay-specific variables:

  • Standardize Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize artifacts .
  • Orthogonal Assays: Validate activity across multiple platforms (e.g., enzymatic inhibition, cell viability, and bacterial growth assays) .
  • Metabolite Profiling: Use LC-MS to rule out off-target interactions or degradation products .

Reaction Yield Optimization

Q: What strategies are employed to optimize the reaction yield of 5-Aminoisoquinoline-4-carboxylic acid under varying catalytic conditions? A: Key parameters include:

  • Catalyst Screening: Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for regioselectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility, while methanol/water mixtures improve hydrolysis efficiency .
  • Design of Experiments (DOE): Statistically optimize temperature, stoichiometry, and reaction time .

Safety and Handling

Q: What safety precautions are essential when handling 5-Aminoisoquinoline-4-carboxylic acid in laboratory settings? A: Follow protocols for hazardous chemicals:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Computational Modeling

Q: What in silico approaches are utilized to predict the pharmacokinetic properties of 5-Aminoisoquinoline-4-carboxylic acid derivatives? A: Computational tools include:

  • Molecular Docking: Predict binding affinity to target proteins (e.g., enzymes in microbial pathways) .
  • ADMET Prediction: Software like SwissADME evaluates absorption, distribution, and toxicity profiles .
  • DFT Calculations: Analyze electronic effects of substituents on reactivity (e.g., HOMO/LUMO energy gaps) .

Crystallographic Studies

Q: How does the electronic structure of 5-Aminoisoquinoline-4-carboxylic acid contribute to its intermolecular interactions in crystal lattice formation? A: X-ray crystallography of analogs (e.g., 4-Aminoquinoline-2-carboxylic acid) reveals:

  • Hydrogen Bonding: Carboxylic acid groups form dimers, while amino groups interact with adjacent heterocycles .
  • π-Stacking: The isoquinoline ring stabilizes the lattice through face-to-face aromatic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.